molecular formula C19H16ClNO2S3 B5097618 (5E)-5-(2-{2-[(4-chlorophenyl)sulfanyl]ethoxy}benzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one

(5E)-5-(2-{2-[(4-chlorophenyl)sulfanyl]ethoxy}benzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B5097618
M. Wt: 422.0 g/mol
InChI Key: WJZWPSOUHGTICP-SFQUDFHCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (5E)-5-(2-{2-[(4-chlorophenyl)sulfanyl]ethoxy}benzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one is a synthetic organic molecule characterized by its complex structure, which includes a thiazolidinone core, a chlorophenyl group, and an ethoxybenzylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-(2-{2-[(4-chlorophenyl)sulfanyl]ethoxy}benzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps:

    Formation of the Thiazolidinone Core: The thiazolidinone core can be synthesized by the reaction of a thiourea derivative with a haloketone under basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a chlorophenylthiol reacts with an appropriate electrophile.

    Formation of the Ethoxybenzylidene Moiety: The ethoxybenzylidene moiety is formed by the condensation of an ethoxybenzaldehyde with the thiazolidinone intermediate under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-(2-{2-[(4-chlorophenyl)sulfanyl]ethoxy}benzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one: can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The benzylidene moiety can be reduced to a benzyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of benzyl derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

(5E)-5-(2-{2-[(4-chlorophenyl)sulfanyl]ethoxy}benzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one: has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules and can be used to study reaction mechanisms and pathways.

Mechanism of Action

The mechanism of action of (5E)-5-(2-{2-[(4-chlorophenyl)sulfanyl]ethoxy}benzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with molecular targets such as enzymes and receptors. The thiazolidinone core can interact with active sites of enzymes, potentially inhibiting their activity. The chlorophenyl group can enhance binding affinity through hydrophobic interactions, while the ethoxybenzylidene moiety can participate in hydrogen bonding and π-π interactions.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-5-(2-{2-[(4-bromophenyl)sulfanyl]ethoxy}benzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one
  • (5E)-5-(2-{2-[(4-methylphenyl)sulfanyl]ethoxy}benzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one

Uniqueness

(5E)-5-(2-{2-[(4-chlorophenyl)sulfanyl]ethoxy}benzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one: is unique due to the presence of the chlorophenyl group, which can significantly influence its chemical reactivity and biological activity. The combination of the thiazolidinone core with the ethoxybenzylidene moiety also contributes to its distinct properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(5E)-5-[[2-[2-(4-chlorophenyl)sulfanylethoxy]phenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO2S3/c1-21-18(22)17(26-19(21)24)12-13-4-2-3-5-16(13)23-10-11-25-15-8-6-14(20)7-9-15/h2-9,12H,10-11H2,1H3/b17-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJZWPSOUHGTICP-SFQUDFHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CC2=CC=CC=C2OCCSC3=CC=C(C=C3)Cl)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)/C(=C\C2=CC=CC=C2OCCSC3=CC=C(C=C3)Cl)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.